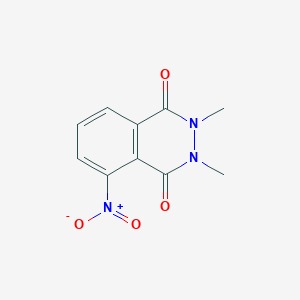

2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione” is a chemical compound with the CAS Number: 858243-19-3 . It has a molecular weight of 235.2 and its IUPAC name is 2,3-dimethyl-5-nitro-2,3-dihydro-1,4-phthalazinedione .

Molecular Structure Analysis

The molecular formula of the compound is C10H9N3O4 . The InChI code is 1S/C10H9N3O4/c1-11-9(14)6-4-3-5-7(13(16)17)8(6)10(15)12(11)2/h3-5H,1-2H3 . The compound has a topological polar surface area of 86.4 Ų and a complexity of 378 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.20 g/mol . It has a XLogP3-AA value of 0.6, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has an exact mass of 235.05930578 g/mol and a monoisotopic mass of 235.05930578 g/mol .Wissenschaftliche Forschungsanwendungen

Electrochemical Analysis and Pharmaceutical Applications

- 2-Nitro-5,6-dimethylindane-1,3-dione, related to the chemical , is noted for its use as an orally active anti-asthmatic drug. Its polarographic behavior, including the reduction of electro-reducible groups like carbonyl and nitro groups, has been studied for its analytical utility in raw materials and pharmaceutical formulations, demonstrating its significance in pharmaceutical analysis (Browne & Smyth, 1980).

Synthesis of Novel Derivatives for Green Chemistry

- Research on the efficient, one-pot, and green synthesis of novel derivatives, including 2,3-dihydrophthalazine-1,4-dione derivatives, emphasizes the chemical's role in environmentally friendly chemical synthesis. This research underlines the chemical's applicability in developing novel compounds using sustainable methods (Satyanarayana et al., 2021).

Biological and Biochemical Research

- The chemical's relation to compounds like 1,2-dimethylhydrazine, known for their carcinogenic properties, has been studied. This research highlights its relevance in understanding the biological and biochemical actions of certain carcinogens and their impact on nucleic acids (Hawks & Magee, 1974).

Cellular Physiology Studies

- Studies on the electrochemical reduction of basic salts of 5-amino-2,3-dihydrophthalazine-1,4-dione have revealed their ability to induce a physiological increase in intracellular pH in mice embryonal fibroblasts, indicating the chemical's utility in researching cellular activation and physiology (Полосин et al., 2008).

Advanced Material Synthesis

- Research on the synthesis of derivatives like 4,5-dihydroxybenzocyclobutene-1,2-dione, involving the use of phthalazine-1,4-dione derivatives, illustrates the chemical's role in creating advanced materials, particularly in the field of organic chemistry (Mcomie & Perry, 1973).

Cytotoxicity and Anticancer Research

- Spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives, structurally related to 2,3-dihydrophthalazine-1,4-diones, have been explored for their potent cytotoxicity against various cancer cell lines, demonstrating the chemical's relevance in developing new anticancer agents (Gomez-Monterrey et al., 2008).

Chemiluminescence Studies

- Investigations into the hydrolysis and chemiluminescence of related diazaquinones have provided insights into the chemical's potential applications in the development of chemiluminescent materials and analytical methods (Rusin & Leksin, 1982).

Liquid Crystal Research

- The self-assembly and self-organization of phthalazine-1,4-dione derivatives into a columnar discotic mesophase has been studied, indicating the chemical's significance in the development of supramolecular liquid crystals (Suárez et al., 1998).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2,3-dimethyl-5-nitrophthalazine-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-11-9(14)6-4-3-5-7(13(16)17)8(6)10(15)12(11)2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFQWPMVYCDULH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2840749.png)

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2840755.png)

![2,2-Dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B2840761.png)

![2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2840763.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2840766.png)

![4-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2840767.png)

![N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide](/img/structure/B2840770.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2840771.png)

![1-[2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2840772.png)